molecular formula C14H17N5O2 B11837018 1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid

1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B11837018
M. Wt: 287.32 g/mol
InChI Key: XPIABIRSDGYNGL-UHFFFAOYSA-N
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Description

1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a pyrazole ring fused with a pyrazine ring, and an azepane moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic synthesis techniques. The synthetic route often starts with the preparation of the pyrazole and pyrazine rings, followed by the introduction of the azepane group. Common reagents used in these reactions include hydrazine derivatives, pyrazine carboxylic acids, and azepane. The reaction conditions usually involve heating under reflux with appropriate solvents and catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands .

Chemical Reactions Analysis

1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or pyrazine rings are replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular functions .

Properties

Molecular Formula

C14H17N5O2

Molecular Weight

287.32 g/mol

IUPAC Name

1-[3-(azepan-1-yl)pyrazin-2-yl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C14H17N5O2/c20-14(21)11-5-10-19(17-11)13-12(15-6-7-16-13)18-8-3-1-2-4-9-18/h5-7,10H,1-4,8-9H2,(H,20,21)

InChI Key

XPIABIRSDGYNGL-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC=CN=C2N3C=CC(=N3)C(=O)O

Origin of Product

United States

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